N-(3-chloro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide N-(3-chloro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide
Brand Name: Vulcanchem
CAS No.: 1173750-39-4
VCID: VC5218838
InChI: InChI=1S/C25H27ClN4O2S/c1-5-21(23(31)27-16-11-10-15(4)18(26)13-16)33-25-29-19-9-7-6-8-17(19)22-28-20(12-14(2)3)24(32)30(22)25/h6-11,13-14,20-21H,5,12H2,1-4H3,(H,27,31)
SMILES: CCC(C(=O)NC1=CC(=C(C=C1)C)Cl)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(C)C
Molecular Formula: C25H27ClN4O2S
Molecular Weight: 483.03

N-(3-chloro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide

CAS No.: 1173750-39-4

Cat. No.: VC5218838

Molecular Formula: C25H27ClN4O2S

Molecular Weight: 483.03

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide - 1173750-39-4

Specification

CAS No. 1173750-39-4
Molecular Formula C25H27ClN4O2S
Molecular Weight 483.03
IUPAC Name N-(3-chloro-4-methylphenyl)-2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Standard InChI InChI=1S/C25H27ClN4O2S/c1-5-21(23(31)27-16-11-10-15(4)18(26)13-16)33-25-29-19-9-7-6-8-17(19)22-28-20(12-14(2)3)24(32)30(22)25/h6-11,13-14,20-21H,5,12H2,1-4H3,(H,27,31)
Standard InChI Key YHMGIONWUFQXNA-UHFFFAOYSA-N
SMILES CCC(C(=O)NC1=CC(=C(C=C1)C)Cl)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(C)C

Introduction

Key Features:

  • Molecular Formula: C22H25ClN4O2S

  • Functional Groups: Amide, thioether, ketone, aromatic rings.

  • Potential Properties: The combination of these functional groups suggests the compound may exhibit biological activity, particularly in enzyme inhibition or receptor binding.

Synthesis

The synthesis of similar compounds often involves:

  • Formation of the imidazoquinazoline core: This is typically achieved through cyclization reactions involving quinazoline derivatives and appropriate nucleophiles.

  • Introduction of the thioether linkage: This step may involve nucleophilic substitution using thiols or disulfides.

  • Amide bond formation: Achieved through coupling reactions between carboxylic acid derivatives and amines.

Example Protocols:

While specific synthesis details for this compound are unavailable in the provided results, analogous compounds are synthesized using multi-step protocols involving:

  • Refluxing under controlled conditions.

  • Purification via recrystallization or chromatography.

  • Structural confirmation using spectroscopic techniques such as NMR and LC-MS.

Biological Activity

Compounds with similar structures often exhibit pharmacological properties due to their ability to interact with biological targets such as enzymes or receptors. For example:

  • The imidazoquinazoline scaffold is known for its potential in anticancer and anti-inflammatory drug development.

  • Thioether linkages may enhance lipophilicity, aiding in membrane permeability and bioavailability.

Potential Applications:

  • Enzyme Inhibition: The compound's structure suggests it could act as an inhibitor for enzymes like kinases or oxidases.

  • Anticancer Activity: Similar compounds have shown cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

  • Anti-inflammatory Properties: Molecular docking studies of related compounds indicate potential as inhibitors of inflammatory mediators like 5-lipoxygenase.

Analytical Characterization

To confirm its structure and purity, the following techniques are typically employed:

  • NMR Spectroscopy (1H and 13C): Provides detailed information about the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (LC-MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands.

  • X-ray Crystallography: Determines the three-dimensional arrangement of atoms in crystalline samples.

Table: Comparison with Related Compounds

Compound NameStructural SimilarityReported ActivityReference
3a-(4-Chlorophenyl)-1-thioxoimidazoquinazolinoneImidazoquinazoline coreAnti-inflammatory
Methyl 2-[3-(3-Phenylquinoxalinyl)sulfanyl]propanamideThioether linkageAnticancer
N-(4-Chloro-benzothiazolyl)-acetamideChlorinated aromatic amideAntibacterial

Future Directions

Further research on this compound could include:

  • In Vitro Testing: Screening against cancer cell lines, bacterial strains, or inflammatory models.

  • Molecular Docking Studies: To predict binding affinity with biological targets such as enzymes or receptors.

  • Pharmacokinetics Evaluation: Assessing absorption, distribution, metabolism, and excretion (ADME) properties.

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